molecular formula C5H2Cl2N4 B1604708 4,6-dichloro-2H-triazolo[4,5-c]pyridine CAS No. 501358-54-9

4,6-dichloro-2H-triazolo[4,5-c]pyridine

Cat. No.: B1604708
CAS No.: 501358-54-9
M. Wt: 189 g/mol
InChI Key: MXJUTAKFQQTRDU-UHFFFAOYSA-N
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Description

4,6-dichloro-2H-triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine atoms substituted at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2H-triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-2-carboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2H-triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 4th and 6th positions can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazolopyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted triazolopyridine derivatives with various functional groups.

    Oxidation: Oxidized derivatives such as triazolopyridine oxides.

    Reduction: Reduced triazolopyridine derivatives with altered electronic properties.

Scientific Research Applications

    Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound is used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and signal transduction.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2H-triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and biological processes. Additionally, the compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

4,6-dichloro-2H-triazolo[4,5-c]pyridine can be compared with other triazolopyridine derivatives, such as:

    4,6-dichloro-2H-triazolo[4,5-b]pyridine: Similar structure but different ring fusion pattern, leading to distinct chemical properties.

    4,6-dichloro-2H-triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and applications.

    4,6-dichloro-2H-triazolo[4,5-e]pyridine:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties, making it suitable for various specialized applications.

Properties

IUPAC Name

4,6-dichloro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUTAKFQQTRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NNN=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314671
Record name 4,6-dichloro-2H-triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501358-54-9
Record name 4,6-dichloro-2H-triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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